molecular formula C8H9BClNO4 B13404491 (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B13404491
M. Wt: 229.43 g/mol
InChI Key: ZWWQZOWIKLFKCX-UHFFFAOYSA-N
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Description

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine core substituted with a chlorine atom at position 2, an ethoxycarbonyl group (-COOCH₂CH₃) at position 5, and a boronic acid (-B(OH)₂) group at position 3. This structure combines electron-withdrawing (Cl, ethoxycarbonyl) and reactive (boronic acid) functionalities, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its ester group allows further derivatization, such as hydrolysis to carboxylic acids, enhancing its utility in pharmaceutical and materials science applications .

Properties

Molecular Formula

C8H9BClNO4

Molecular Weight

229.43 g/mol

IUPAC Name

(2-chloro-5-ethoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BClNO4/c1-2-15-8(12)5-3-6(9(13)14)7(10)11-4-5/h3-4,13-14H,2H2,1H3

InChI Key

ZWWQZOWIKLFKCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1Cl)C(=O)OCC)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Borylation

A palladium-catalyzed borylation method has been developed for synthesizing borylated quinolines, which can be converted to boronic acids. While this method is demonstrated on quinolines, it may be applicable to pyridines with suitable modifications.

General Procedure Based on Borylation of Chloroquinolines

  • React a chloroquinoline with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst.
  • Optimize the reaction conditions by testing various palladium sources, ligands, and bases to maximize the yield of the borylated product.
  • Convert the resulting borylated quinolines into boronic acids using established methods. For example, reacting with KHF2 in methanol followed by treatment with silica gel in ethyl acetate/water.

Table 1: Optimization of Borylation Reaction Conditions

Entry Pd (mol%) Ligand Base Yields (%)
1 Pd2(dba)3 XPhos KOAc Traces
2 Pd(dba)2 XPhos KOAc 30
3 Pd(OAc)2 XPhos KOAc 35
4 Pd(OAc)2 XPhos KOAc 32
5 Pd(PPh3)2Cl2 XPhos KOAc 65
6 Pd(PPh3)2Cl2 KOAc 70
7 Pd(PPh3)2Cl2 KOAc 75
8 Pd(PPh3)2Cl2 XPhos NaOAc 8
9 Pd(PPh3)2Cl2 XPhos K2CO3 58
10 Pd(PPh3)2Cl2 KOAc 45

Reaction conditions notes for Table 1: a Reaction was performed using 5a (0.5 mmol), B2Pin2 (0.75 mmol), base (1 mmol), Pd (5 mol%) and ligand (10 mol%) using 1,4 dioxane (2 mL).b Pd (2 mol%) and ligand (5 mol% if required).c Reaction was performed using 6 (0.5 mmol), B2Pin2 (0.75 mmol), base (1 mmol), Pd (2 mol%) and 1,4 dioxane (2 mL).d Isolated yield.

Halogen-Metal Exchange and Borylation

Halogen-metal exchange followed by borylation is a common method for synthesizing aryl and heteroaryl boronic acids and esters.

General Procedure

  • React 2-chloro-5-(ethoxycarbonyl)pyridine with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) to effect halogen-lithium exchange.
  • Quench the resulting 2-lithiopyridine intermediate with a suitable borating agent, such as trimethyl borate or triisopropyl borate, to form the boronic ester.
  • Hydrolyze the boronic ester to the boronic acid using aqueous acid.

Metal-Catalyzed C-H Borylation

Transition metal-catalyzed C–H borylation is another approach, although less common for halopyridines.

General Procedure

  • Use a transition metal catalyst (e.g., palladium or iridium complex) to activate a C-H bond on the pyridine ring.
  • React the activated intermediate with a boron source to form the boronic ester.
  • Hydrolyze the boronic ester to the boronic acid.

Synthetic Transformations and Utility

The boronic acid can be further transformed into other useful compounds.

Transformations of Borylated Intermediates

  • Reduction to form oxaboroles.
  • Conversion to trifluoroborate salts using KHF2.
  • Suzuki reactions to create biaryl compounds.

Mechanism of Action

The primary mechanism of action for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the chloro substituent, which enhances the reactivity of the pyridine ring .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous pyridine-based boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid C₉H₉BClNO₄ 241.26 2-Cl, 5-ethoxycarbonyl, 3-B(OH)₂ Suzuki coupling, ester functionalization
[2-Chloro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid C₈H₇BClNO₄ 227.41 2-Cl, 5-methoxycarbonyl, 3-B(OH)₂ Shorter ester chain; similar reactivity
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid C₆H₄BClF₃NO₂ 225.36 2-Cl, 5-CF₃, 3-B(OH)₂ Strong electron-withdrawing CF₃ group
(5-Trifluoromethylpyridin-3-yl)boronic acid C₆H₅BF₃NO₂ 190.92 5-CF₃, 3-B(OH)₂ High reactivity in couplings; no Cl substituent
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ 225.36 2-Cl, 6-CF₃, 3-B(OH)₂ Positional isomer; steric hindrance at position 6
5-Chloro-2-ethoxypyridine-3-boronic acid C₇H₇BClNO₃ 199.40 5-Cl, 2-ethoxy, 3-B(OH)₂ Ethoxy vs. ethoxycarbonyl; altered electronics

Key Findings

Substituent Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group (e.g., in and ) enhances reactivity in cross-couplings due to its strong electron-withdrawing nature, which activates the boronic acid for transmetallation. However, it lacks the ester's versatility for subsequent transformations .
  • Ester vs. Ether Groups: The ethoxycarbonyl group in the target compound provides both electronic activation and a handle for hydrolysis to carboxylic acids.
  • Positional Isomerism: Substitutent placement significantly affects steric and electronic environments.
Physical and Stability Properties
  • Solubility: The ethoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to hydrophobic CF₃-containing analogs .
  • Stability: Boronic acids with EWGs (e.g., CF₃, Cl) are less prone to protodeboronation. The target compound’s ester group may also stabilize the boronic acid via resonance effects .

Q & A

Q. What are the primary synthetic routes for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated pyridine precursor (e.g., 3-bromo-2-chloro-5-ethoxycarbonylpyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a polar aprotic solvent like DMF or THF. Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

The boronic acid moiety enables nucleophilic substitution with aryl/heteroaryl halides or triflates. Its reactivity is pH-dependent, with optimal coupling occurring under mildly basic conditions (pH 7–9) to balance boronate formation and catalyst stability. Side reactions, such as protodeboronation, can be mitigated using anhydrous solvents and inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., m/z 270 [M+H]+) and purity.
  • ¹H/¹³C NMR : Identifies substituent positions on the pyridine ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to the boronic acid).
  • HPLC : Monitors purity under gradient elution (e.g., 95% purity with retention time ~1.3 minutes using a C18 column) .

Advanced Research Questions

Q. How can reaction yields be optimized in challenging cross-coupling environments?

Microwave-assisted synthesis (120°C, 30 min) improves yields by 15–20% compared to conventional heating. Solvent systems like DME/water (4:1) enhance boronic acid solubility and reduce side-product formation. Catalytic systems employing Pd(OAc)₂ with SPhos ligands show superior turnover numbers (TON > 1,000) in sterically hindered reactions .

Q. What mechanisms underlie the compound’s enzyme inhibition potential?

The boronic acid group forms reversible covalent bonds with serine residues in enzyme active sites (e.g., proteases). Computational docking studies (DFT or MD simulations) reveal binding affinities (ΔG ~ -8.5 kcal/mol) for targets like β-lactamases. Competitive inhibition constants (Ki) are determined via fluorescence quenching assays .

Q. How do structural modifications impact biological activity?

ModificationImpact on Activity
Ethoxycarbonyl → CF₃ Enhances metabolic stability (t½ increases from 2.1 to 4.8 hrs in hepatic microsomes)
Chloro → Methoxy Reduces cytotoxicity (IC₅₀ from 12 µM to >50 µM in HeLa cells)

Q. What strategies resolve contradictions in reported solubility data?

Discrepancies arise from varying solvent polarities and hydration states. A systematic study using Hansen solubility parameters identifies optimal solvents: DMSO (δD = 18.2 MPa¹/²) for storage and acetonitrile/water mixtures for reactions. Solid-state NMR confirms hydrate formation, which reduces solubility in aqueous buffers .

Q. How can computational modeling guide derivative design?

QSAR models trained on IC₅₀ data predict electron-withdrawing groups at the 5-position enhance target affinity. Molecular dynamics simulations (AMBER force field) validate π-π stacking interactions between the pyridine ring and aromatic residues in kinase binding pockets .

Methodological Challenges & Solutions

Addressing instability during long-term storage

  • Storage : Sealed vials under argon at -20°C prevent boronic acid oxidation.
  • Stabilizers : Addition of 1% (w/w) BHT inhibits radical-mediated degradation.
  • Monitoring : Periodic LCMS checks detect dimerization (e.g., m/z 539 [2M+H]+) .

Overcoming low reactivity in aqueous media
Micellar catalysis using TPGS-750-M in water increases reaction rates by 3-fold. Co-solvents like ethanol (10% v/v) improve boronic acid solubility without compromising catalyst activity .

Data Contradiction Analysis

Conflicting reports on cytotoxicity mechanisms
Some studies attribute cytotoxicity to ROS generation, while others implicate topoisomerase inhibition. Resolving this requires ROS-specific fluorescent probes (e.g., DCFH-DA) combined with enzyme activity assays. A 2024 study reconciled these by showing ROS production is secondary to mitochondrial membrane disruption .

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